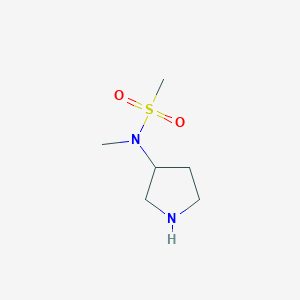
Methyl 2-chloro-4-(methylsulfonyl)benzoate
Übersicht
Beschreibung
Methyl 2-chloro-4-(methylsulfonyl)benzoate, also known as 4-methylbenzenesulfonyl chloride, is a colorless, crystalline, organic compound belonging to the class of sulfonyl chlorides. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has a molecular formula of C7H6ClO3S and a molar mass of 197.6 g/mol. This compound is commercially available in liquid and solid forms.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediates
Novel Acaricide Production : Methyl 2-chloro-4-(methylsulfonyl)benzoate has been utilized in the synthesis of novel acaricides, like amidoflumet, showcasing its potential in agricultural chemical development (Kimura & Hourai, 2005).
Intermediate for Tianeptine : This compound serves as a crucial intermediate in the synthesis of Tianeptine, a well-known antidepressant. The process involves several steps including diazotization, Sandmeyer reaction, and esterification, highlighting its role in pharmaceutical manufacturing (Yang Jian-she, 2009).
Key Component in Heterocyclic Chemistry : Its use in the synthesis of complex heterocycles, such as thiazepin-11(6H)-one 5,5-dioxide, further underscores its significance in organic synthesis and the development of new chemical entities (Z. Xiu-lan, 2009).
Creation of Novel Heterocycles : It's instrumental in the synthesis of new heterocycles, like pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, which opens up avenues for discovering novel compounds with potential applications in various industries (Coppo & Fawzi, 1998).
Pharmaceutical and Medical Applications
Na+/H+ Antiporter Inhibitors : Research shows its derivatives acting as inhibitors of the Na+/H+ exchanger, demonstrating potential use in treating conditions like myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Production of High-Purity Chemicals : Studies indicate efficient methods for producing high-purity derivatives, crucial for pharmaceutical applications, with environmentally friendly processes (H. Yin, 2002).
Agricultural Herbicide Development : It's used in creating herbicides like bensulfuron methyl, showcasing its role in developing agricultural chemicals (Hiroyuki Watanabe, Hisamitsu, & Ishizuka, 1988).
Chemical Process Optimization
Process Improvement for Intermediates : Research on improving synthesis processes of related compounds, such as methyl 2-methoxy-5-aminosulfonyl benzoate, demonstrates the compound's significance in chemical engineering and process optimization (W. Xu, Guo, Li, & Liu, 2018).
Pesticide Degradation by Microorganisms : Studies on the degradation of related pesticides by microorganisms like Aspergillus niger offer insights into environmental bioremediation and the compound's ecological impact (Seema B. Sharma, Banerjee, & Choudhury, 2012).
Advanced Organic Chemistry Applications
Advanced Synthesis Techniques : Research into novel Friedel–Crafts acylation reactions using derivatives of this compound indicates its utility in advanced organic chemistry applications (Jeongsug Hwang, Prakash, & Olah, 2000).
Radical Relay Strategies in Organic Synthesis : The compound's derivatives are used in radical relay strategies, illustrating its role in innovative organic synthesis methods (Xinxing Gong, Wang, Ye, & Wu, 2019).
Selective Nitration in Continuous-Flow Processes : It's been used in selective nitration processes, highlighting its significance in industrial chemistry and process optimization (Zhiqun Yu et al., 2016).
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMATTRWVJIHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methylamine](/img/structure/B1400694.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1400695.png)

![1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1400699.png)



![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)
![3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine](/img/structure/B1400711.png)




